What is the role of chlorine nitrate in stratospheric ozone depletion?
What is the role of chlorine nitrate in stratospheric ozone depletion?
An In-depth Technical Guide on the Role of Chlorine Nitrate (B79036) in Stratospheric Ozone Depletion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role chlorine nitrate (ClONO₂) plays in the chemical processes leading to the depletion of the stratospheric ozone layer. The document details its formation, its function as a reservoir species, and its ultimate conversion into reactive chlorine that catalytically destroys ozone, with a focus on the underlying chemical kinetics and experimental methodologies.
Executive Summary
Chlorine nitrate is a pivotal, albeit temporary, reservoir species in the stratosphere, sequestering both ozone-depleting chlorine and reactive nitrogen.[1] Its significance lies not in its direct reactivity with ozone, but in its transport to polar regions and subsequent heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs). These reactions liberate highly reactive chlorine species that are responsible for the catalytic destruction of ozone, particularly during the Antarctic and Arctic spring. Understanding the lifecycle of chlorine nitrate—from its formation in the gas phase to its conversion on icy surfaces—is fundamental to comprehending and modeling stratospheric ozone depletion.
Gas-Phase Chemistry of Chlorine Nitrate
The formation and destruction of chlorine nitrate in the stratosphere are governed by a series of gas-phase reactions and photolytic processes.
Formation of Chlorine Nitrate
Chlorine nitrate is primarily formed through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO₂), with a third body (M), typically N₂ or O₂, stabilizing the newly formed ClONO₂ molecule.[1][2][3]
Reaction (R1): ClO + NO₂ + M → ClONO₂ + M
This reaction effectively removes two key radical species, ClO and NO₂, from catalytic cycles that destroy ozone. The rate of this reaction is dependent on temperature and pressure.[2][4]
Gas-Phase Sinks of Chlorine Nitrate
In the gas phase, the primary sink for chlorine nitrate is photolysis by ultraviolet radiation. This process can proceed via two main channels, regenerating reactive chlorine and nitrogen species:
Reaction (R2a): ClONO₂ + hν → ClO + NO₂ Reaction (R2b): ClONO₂ + hν → Cl + NO₃
The branching ratios for these photolysis channels are dependent on the wavelength of the incident radiation.
Heterogeneous Chemistry: The Activation of Chlorine
The most critical role of chlorine nitrate in ozone depletion occurs through heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) and, to a lesser extent, on sulfate (B86663) aerosols. These reactions convert the relatively inert chlorine nitrate and hydrogen chloride (HCl) into photolytically active forms of chlorine.
Reactions on Polar Stratospheric Clouds
During the polar winter, extremely low temperatures allow for the formation of PSCs, which are composed of ice crystals (Type II) or nitric acid trihydrate (Type I). These surfaces provide a medium for the following key reactions:[5]
Reaction (R3): ClONO₂ (g) + HCl (s) → Cl₂ (g) + HNO₃ (s) Reaction (R4): ClONO₂ (g) + H₂O (s) → HOCl (g) + HNO₃ (s)
The molecular chlorine (Cl₂) and hypochlorous acid (HOCl) produced are released into the gas phase, while nitric acid (HNO₃) remains in the condensed phase.
Photolysis of Active Chlorine
With the return of sunlight in the polar spring, the accumulated Cl₂ and HOCl are rapidly photolyzed, releasing chlorine atoms that initiate catalytic ozone destruction cycles:
Reaction (R5): Cl₂ + hν → 2 Cl Reaction (R6): HOCl + hν → Cl + OH
Catalytic Ozone Depletion Cycles
The chlorine atoms produced from the photolysis of Cl₂ and HOCl drive catalytic cycles that efficiently destroy ozone. The most significant of these is the ClO-dimer cycle:
Step 1: 2 (Cl + O₃ → ClO + O₂) Step 2: ClO + ClO + M → Cl₂O₂ + M Step 3: Cl₂O₂ + hν → Cl + ClOO Step 4: ClOO + M → Cl + O₂ + M Net Reaction: 2 O₃ → 3 O₂
One chlorine atom can destroy thousands of ozone molecules before it is sequestered back into reservoir species.[6]
Quantitative Data
The following tables summarize key quantitative data related to the chemistry of chlorine nitrate.
| Reaction | Rate Coefficient (k) or Reaction Probability (γ) | Temperature (K) | Pressure / Conditions | Reference(s) |
| ClO + NO₂ + M → ClONO₂ + M | k₀ = 1.8 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ | 200 - 300 | M = N₂ | [2] |
| ClONO₂ + HCl → Cl₂ + HNO₃ | γ = 0.1 - 0.3 | 190 - 200 | On PSCs | |
| ClONO₂ + H₂O → HOCl + HNO₃ | γ = 0.001 - 0.02 | 190 - 200 | On PSCs | |
| ClONO₂ + H₂O → HOCl + HNO₃ | γ ≈ 0.01 | < 200 | On liquid H₂SO₄ | |
| ClONO₂ + HCl → Cl₂ + HNO₃ | γ ≈ 0.1 - 0.3 | < 200 | On liquid H₂SO₄ |
Table 1: Reaction Rate Coefficients and Probabilities
| Species | Typical Stratospheric Mixing Ratio (Polar Winter/Spring) | Altitude Range (km) | Reference(s) |
| ClONO₂ | up to 2 ppbv | 20 - 30 | [1] |
| ClO | > 1 ppbv (activated conditions) | 15 - 25 | [6] |
| HCl | 1 - 2 ppbv | 20 - 30 |
Table 2: Typical Stratospheric Concentrations
| Wavelength (nm) | Branching Ratio (ClO + NO₂) | Branching Ratio (Cl + NO₃) | Reference(s) |
| > 200 | 0.61 ± 0.20 | 0.39 ± 0.20 | |
| > 300 | 0.44 ± 0.08 | 0.56 ± 0.08 |
Table 3: Photolysis Branching Ratios for ClONO₂
Experimental Protocols
The kinetic and mechanistic data presented above are primarily derived from laboratory studies that simulate stratospheric conditions.
Fast-Flow Reactor with Mass Spectrometry
A common experimental setup is the fast-flow reactor coupled with a mass spectrometer.[7]
Methodology:
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Reactant Generation: Radicals such as ClO are generated in a side arm of the reactor, often through a microwave discharge of a precursor molecule (e.g., Cl₂O).
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Surface Preparation: A surface that mimics PSCs (e.g., a thin film of ice or nitric acid trihydrate) is deposited on a temperature-controlled substrate within the main reactor tube. For studies on sulfate aerosols, liquid sulfuric acid of a specific concentration is used.[5]
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Reaction Initiation: A flow of the first reactant (e.g., ClONO₂) is introduced into the reactor, and its interaction with the prepared surface is monitored.
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Second Reactant Introduction: A second reactant (e.g., HCl) can be pre-adsorbed onto the surface or introduced into the gas flow to study heterogeneous reactions.
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Detection: A mass spectrometer, often a quadrupole mass spectrometer, is positioned at the end of the reactor to detect the loss of reactants and the formation of products in the gas phase. The change in reactant concentration as a function of interaction time with the surface allows for the calculation of the reaction probability (γ).
Visualizations
The following diagrams illustrate the key pathways and processes involving chlorine nitrate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Heterogeneous interactions of chlorine nitrate, hydrogen chloride, and nitric acid with sulfuric acid surfaces at stratospheric temperatures | CU Experts | CU Boulder [experts.colorado.edu]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. pubs.aip.org [pubs.aip.org]
